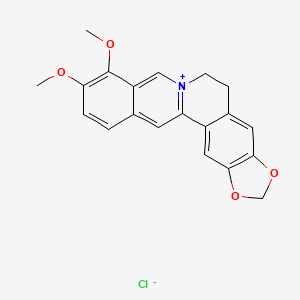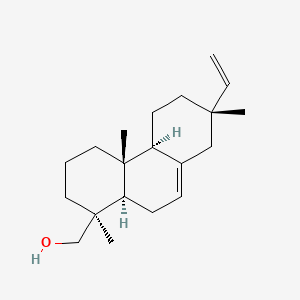
盐酸小檗碱
描述
Berberine is a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids. It is found in some plants including species of Berberis, from which its name is derived . Berberine has been used in traditional Chinese and Ayurvedic medicine to treat infections, diarrhea, diabetes, HIV, heart failure, high cholesterol, and high blood pressure . It is also used as a fluorescent stain to stain heparin in mast cells .
Synthesis Analysis
Berberine chloride was synthesized starting from pyrocatechol in an overall 13.6% yield. The key steps include a Hofmann rearrangement, chloromethylation, nucleophilic substitution, hydrolysis, decarboxylation, and cyclization .Molecular Structure Analysis
A new pseudopolymorph of berberine chloride was obtained during co-crystallization of berberine chloride with malonic acid from methanol. The berberine cations form dimers, which are further packed in stacks .Chemical Reactions Analysis
Berberine chloride has been found to form cocrystals with various coformers, revealing various intermolecular interactions that stabilize crystal lattices, including O–H···Cl− hydrogen bonds .Physical And Chemical Properties Analysis
Berberine chloride is a yellow solid with a molar mass of 336.366 g·mol−1. It is slowly soluble in water . It forms cocrystals with all three coformers, which exhibited better stability against high humidity (up to 95% relative humidity) at 25 ℃ and higher intrinsic and powder dissolution rates than berberine chloride .科学研究应用
理化性质和剂型开发
- 口服给药的理化性质表征:已经对盐酸小檗碱的理化性质进行了研究,以开发用于口服给药的溶液剂型。盐酸小檗碱在各种 pH 值和温度条件下表现出稳定性和溶解性,表明其适用于口服溶液 (Battu 等,2010)。
神经保护作用
- 对血管性痴呆的影响:盐酸小檗碱在针对血管性痴呆的研究中显示出潜在的神经保护作用。研究发现,它可以防止实验模型中的认知缺陷和海马神经元丢失,表明其在神经退行性疾病中的治疗潜力 (Lotfi Aski 等,2018)。
抗菌活性
- 增强抗菌活性:研究表明,盐酸小檗碱可以增强某些抗生素对葡萄球菌菌株的抗菌活性。这种协同作用表明其在治疗抗生素耐药细菌感染中的潜在用途 (Wojtyczka 等,2014)。
抗利什曼原虫活性
- 利什曼原虫中半胱天冬酶非依赖性凋亡样死亡:盐酸小檗碱在利什曼原虫中诱导凋亡样死亡,利什曼原虫是导致利什曼病的寄生虫。这种活性是由活性氧中间体的增强生成引发的,表明其作为抗利什曼原虫化合物的潜力 (Saha 等,2009)。
抗抑郁样效应
- 抗抑郁样作用的机制:盐酸小檗碱的抗抑郁样作用已经在各种行为范式中得到研究,研究结果表明其具有调节脑生物胺(如去甲肾上腺素、血清素和多巴胺)的能力 (Kulkarni & Dhir,2008)。
通过线粒体抑制发挥抗利什曼原虫活性
- 抑制利什曼原虫线粒体:研究表明,盐酸小檗碱的抗利什曼原虫活性是通过抑制寄生虫线粒体介导的,表明其作为抗利什曼病化学治疗策略的潜力 (De Sarkar 等,2018)。
口服生物利用度和淋巴系统靶向
- 改进口服生物利用度以用于抗肿瘤:一项针对小檗碱盐酸盐的乳糜微粒研究旨在提高其口服生物利用度,特别是用于抗肿瘤。这种方法针对淋巴系统,可能增强盐酸小檗碱的治疗效果 (Elsheikh 等,2018)。
抗氧化、抗炎和抗凋亡活性
- 对糖尿病大鼠氧化应激和炎症的影响:盐酸小檗碱已显示出有希望的减少糖尿病大鼠胰腺氧化应激、炎症和凋亡的作用,表明其对糖尿病及其并发症的潜在治疗应用 (Chandirasegaran 等,2017)。
相变研究
- 盐酸小檗碱水合物的相变:对盐酸小檗碱水合物的相变行为在不同条件下的研究对其在药物制剂中的制剂和稳定性有影响 (Tong 等,2010)。
参与一氧化氮信号通路
- L-精氨酸-一氧化氮信号在抗抑郁活性中的作用:盐酸小檗碱参与 L-精氨酸-一氧化氮信号通路,表明其抗抑郁作用的潜在复杂机制,突出了治疗抑郁症的潜力 (Kulkarni & Dhir,2007)。
肠道吸收增强
- 改善肠道吸收:研究表明,壳聚糖可以增强盐酸小檗碱的肠道吸收,表明一种方法可以提高其生物利用度以获得更好的治疗效果 (Chen 等,2012)。
对甲状腺功能障碍的影响
- 对甲状腺功能障碍的影响:一项研究探讨了盐酸小檗碱对甲状腺功能障碍的影响,揭示了其以剂量依赖性方式调节甲状腺功能的潜力 (Maurya 等,2016)。
降血糖药开发
- 降血糖药的开发:小檗碱的衍生物已显示出显着的降血糖活性,表明小檗碱及其衍生物在糖尿病治疗中的潜力 (Khvostov 等,2021)。
阿尔茨海默病研究
- 对阿尔茨海默病模型的影响:盐酸小檗碱对阿尔茨海默病大鼠模型中空间记忆和炎症因子的影响表明其在神经退行性疾病治疗中的潜在应用 (Zhu & Qian,2006)。
作用机制
Target of Action
Berberine chloride, a naturally occurring isoquinoline alkaloid, has been found to interact with several cellular and molecular targets. These include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . These targets play significant roles in various biological processes, including inflammation, oxidative stress, apoptosis, and autophagy .
Mode of Action
Berberine chloride interacts with its targets to exert remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . For instance, it can regulate multiple signaling pathways, including AMPK, NF-κB, SIRT-1, HIF-1α, PI3K/Akt, JAK-2, and Ca 2+ channels . These interactions result in changes in cellular functions and contribute to its therapeutic effects.
Biochemical Pathways
Berberine chloride affects several biochemical pathways. It shows antioxidant defense function against neurotoxic effects caused by oxidative stress, mainly depending on its free radical scavenging ability and the activation of endogenous antioxidant signaling pathways, such as the Nrf2, PI3K/Akt, and PPARδ pathways .
Pharmacokinetics
The pharmacokinetics of berberine chloride is characterized by poor oral absorption and low bioavailability . It is reported that only 0.5% of ingested berberine is absorbed in the small intestine, and this percentage decreases to 0.35% when it enters systemic circulation . The liver and intestine are the main metabolizing organs of berberine .
Result of Action
The molecular and cellular effects of berberine chloride’s action are diverse. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity . It can also inhibit tumor growth and promote apoptosis in cancer cells . Furthermore, berberine has exhibited the capacity to ameliorate cardiac performance, diminish arterial blood pressure and serum cholesterol concentrations, and augment insulin responsiveness .
安全和危害
Berberine chloride should be handled with care. Avoid dust formation, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Berberine is currently receiving great interest due to its extremely promising biological and pharmacological activity. Its anticancer activity reflected in the proapoptotic effect seems to be the most promising trend of research . There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of berberine in depression .
属性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJGBAJNNALVAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024602 | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633-65-8 | |
| Record name | Berberine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberine chloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | berberine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Berberine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Berberine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOT4O1BYV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)






